2-CHLORO-3-FLUORO-6-METHYL-4-PYRIDINAMINE

Description

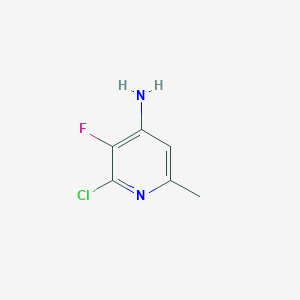

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-6-methylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c1-3-2-4(9)5(8)6(7)10-3/h2H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRINPVRUWQBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 3 Fluoro 6 Methyl 4 Pyridinamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the molecular skeleton and the electronic environment of each nucleus can be mapped.

For the structural analog, 2-chloro-3-amino-4-methylpyridine (B1178857) , detailed ¹H and ¹³C NMR data have been reported. google.com The ¹H NMR spectrum shows distinct signals for the two aromatic protons, the amine protons, and the methyl protons. The aromatic protons appear as doublets due to coupling with each other. google.com The ¹³C NMR spectrum correspondingly displays six unique signals, accounting for each carbon atom in the molecule. google.com

| NMR Data for 2-chloro-3-amino-4-methylpyridine google.com | ||

|---|---|---|

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 7.5 | d, J=4.64 Hz, 1H (aromatic) |

| 7.0 | d, J=4.28 Hz, 1H (aromatic) | |

| 5.25 | s, 2H (NH₂) | |

| 2.1 | s, 3H (CH₃) | |

| ¹³C NMR | 140.0 | Aromatic C |

| 136.2 | Aromatic C | |

| 135.6 | Aromatic C | |

| 131.9 | Aromatic C | |

| 125.7 | Aromatic C | |

| 19.0 | CH₃ |

Inferred Properties for 2-CHLORO-3-FLUORO-6-METHYL-4-PYRIDINAMINE:

For the title compound, the introduction of a highly electronegative fluorine atom at the C-3 position would significantly alter the electronic landscape of the pyridine (B92270) ring. This is expected to induce notable downfield shifts for adjacent protons and carbons. The single aromatic proton at C-5 would likely appear as a doublet due to coupling with the fluorine atom (³JH-F). Furthermore, ¹⁹F NMR spectroscopy would be crucial, showing a single resonance with coupling to the C-5 proton. The shift of the amino group to the C-4 position would also influence the chemical shifts of the ring atoms compared to the 3-amino analog.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

The mass spectrum of the analog 2-chloro-3-amino-4-methylpyridine (Molecular Weight: 142.59 g/mol ) shows a characteristic pattern. google.com The molecular ion peak is observed at m/z 142, with a corresponding M+2 peak at m/z 144 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotope ratio). google.com Key fragment ions are observed at m/z 107, 106, and 79, likely corresponding to the loss of the chlorine atom, followed by subsequent fragmentation of the pyridine ring. google.com

| Fragment Ion (m/z) | Description |

|---|---|

| Mass Spectrometry Data for 2-chloro-3-amino-4-methylpyridine google.com | |

| 144 | [M+2]⁺ Molecular ion (³⁷Cl isotope) |

| 142 | [M]⁺ Molecular ion (³⁵Cl isotope) |

| 107 | [M-Cl]⁺ |

| 106 | Fragment ion |

| 79 | Fragment ion |

| 78 | Fragment ion |

Inferred Properties for this compound:

The calculated molecular weight of this compound is 160.58 g/mol . Its mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 160 and an [M+2]⁺ peak at m/z 162. The primary fragmentation pathways would likely involve the loss of a chlorine atom to give a fragment at m/z 125, or the loss of a methyl radical to yield a fragment at m/z 145. Subsequent fragmentation could involve the elimination of HCN or other small molecules from the pyridine ring structure.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective tool for identifying the functional groups present in a compound.

The FTIR spectrum of 2-chloro-3-amino-4-methylpyridine , recorded using a KBr pellet, displays several characteristic absorption bands. google.com The N-H stretching vibrations of the primary amine group are clearly visible as two distinct bands at 3429 and 3308 cm⁻¹. The aromatic C-H stretching and pyridine ring stretching vibrations appear in the 3200-3000 cm⁻¹ and 1650-1400 cm⁻¹ regions, respectively. The C-Cl stretch is typically observed in the fingerprint region at lower wavenumbers. google.com

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| Key IR Absorption Bands for 2-chloro-3-amino-4-methylpyridine google.com | |

| 3429, 3308 | N-H stretching (asymmetric and symmetric) |

| 3198 | Aromatic C-H stretching |

| 1630, 1590, 1550 | Pyridine ring stretching and N-H bending |

| 1475, 1451 | CH₃ deformation |

| 1122 | C-N stretching |

| 860, 821 | C-H out-of-plane bending |

| 656 | C-Cl stretching region |

Inferred Properties for this compound:

The IR spectrum of the title compound is expected to share many features with its analog. The N-H stretching vibrations for the 4-amino group should appear in a similar region (3500-3300 cm⁻¹). The most significant addition will be a strong absorption band corresponding to the C-F stretching vibration, typically found in the 1350-1000 cm⁻¹ range. The precise positions of the pyridine ring vibrations will be shifted due to the electronic effects of the fluorine substituent and the repositioned amino group.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

The crystal structure of 2-chloro-4-methylpyridin-3-amine has been determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic space group P2₁/c. The pyridine ring is essentially planar. In the crystal lattice, the molecules are linked by intermolecular N-H···N hydrogen bonds, forming chains along the crystallographic c-axis. Additionally, an intramolecular N-H···Cl hydrogen bond is observed, which helps to stabilize the molecular conformation. researchgate.net

| Crystal Data and Structure Refinement for 2-chloro-4-methylpyridin-3-amine researchgate.net | |

|---|---|

| Empirical formula | C₆H₇ClN₂ |

| Formula weight | 142.59 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 3.9877 (8) |

| b (Å) | 12.8468 (15) |

| c (Å) | 12.8408 (19) |

| β (°) | 90.872 (14) |

| Volume (ų) | 657.75 (18) |

| Z | 4 |

Inferred Properties for this compound:

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Fluoro 6 Methyl 4 Pyridinamine

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the electron distribution and energy levels, which are key determinants of chemical behavior.

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For substituted pyridines, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. researchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles with high accuracy. nanobioletters.com

Once the geometry is optimized, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. ijert.orgresearchgate.net Comparing the theoretically calculated vibrational spectra with experimental data serves as a crucial validation of the computed molecular structure. researchgate.netyoutube.com For a molecule like 2-chloro-3-fluoro-6-methyl-4-pyridinamine, DFT can predict characteristic vibrational modes, such as C-Cl, C-F, N-H, and C-N stretching and bending, as well as the vibrations of the pyridine (B92270) ring itself. scirp.org

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Pyridine Ring This table presents typical data obtained from DFT calculations and is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-Cl | 1.74 Å |

| C3-F | 1.35 Å | |

| C4-N (amine) | 1.38 Å | |

| C6-C (methyl) | 1.51 Å | |

| Bond Angle | Cl-C2-N1 | 115.5° |

| F-C3-C4 | 118.0° | |

| C5-C6-C(methyl) | 121.5° | |

| Dihedral Angle | Cl-C2-C3-F | 0.5° |

Elucidating Electronic Properties Influencing Reactivity

The electronic properties of this compound dictate its reactivity. DFT is used to calculate key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. researchgate.net In the MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue. For this compound, the nitrogen atom of the pyridine ring and the amino group would be expected to be regions of negative potential, whereas the hydrogen atoms of the amino group would be regions of positive potential. The electronegative chlorine and fluorine atoms significantly influence this charge distribution, impacting the molecule's intermolecular interactions. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational simulations are vital for predicting how a molecule like this compound might interact with biological targets, such as proteins or enzymes. These methods are central to drug discovery and materials science.

Predictive Modeling for Binding Affinities and Conformational Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site. nih.gov The process involves sampling a wide range of conformations of the ligand within the binding site and scoring them based on their steric and electrostatic complementarity. researchgate.netmdpi.com This scoring function yields a binding affinity, typically expressed in kcal/mol, which estimates the strength of the ligand-target interaction. researchgate.net

For this compound, docking studies could identify key interactions, such as hydrogen bonds between the amino group or the pyridine nitrogen and amino acid residues in the target's active site. The fluorine atom can also participate in favorable interactions, including hydrogen bonds and multipolar C-F···C=O interactions, potentially enhancing binding affinity. nih.govnih.gov Molecular dynamics simulations can further refine these docked poses, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur over time.

Table 2: Illustrative Molecular Docking Results for Pyridine Analogs Against a Kinase Target This table presents hypothetical binding affinities and key interactions to illustrate the output of molecular docking studies.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Analog A | Kinase 1 | -8.5 | ASP-150, LYS-45 |

| Analog B | Kinase 1 | -9.2 | ASP-150, GLU-90 |

| This compound | Kinase 1 (Predicted) | -9.0 | ASP-150 (H-bond), PHE-148 (π-stacking) |

| Analog C | Kinase 1 | -7.8 | LYS-45 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

QSAR and QSPR models are statistical tools that correlate variations in the chemical structure of a series of compounds with their biological activity or chemical properties, respectively.

Correlating Molecular Descriptors with Biological or Chemical Activities of Analogs

QSAR studies on analogs of this compound involve calculating a range of molecular descriptors for each compound. researchgate.net These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., branching indices). mdpi.com

A mathematical model is then developed to establish a relationship between these descriptors and an observed activity, such as inhibitory concentration (IC50) against a specific enzyme. nih.gov This model can then be used to predict the activity of new, unsynthesized compounds. For pyridine derivatives, QSAR models have successfully identified key structural features that contribute to their biological effects, guiding the design of more potent analogs. researchgate.netmdpi.com The presence of halogen atoms like chlorine and fluorine, and the methyl and amine groups, would be critical descriptors in any QSAR model involving this compound and its analogs. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR/SPR Studies of Pyridine Derivatives This table lists descriptors frequently used to build predictive models.

| Descriptor Class | Descriptor Name | Description |

| Physicochemical | LogP | A measure of lipophilicity (octanol-water partition coefficient). |

| Molecular Weight (MW) | The mass of the molecule. | |

| Molar Refractivity (MR) | A measure of molecular volume and polarizability. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO/LUMO Energy | Energies of the highest occupied and lowest unoccupied molecular orbitals. | |

| Topological | Wiener Index | A descriptor of molecular branching. |

| Balaban Index | A distance-based topological index. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Validation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions serve as a valuable tool for validating experimental data and aiding in the structural characterization of the compound. Theoretical calculations can provide a basis for assigning spectral peaks and understanding the relationship between molecular structure and spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to predict the chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). These calculated values can then be compared with experimental spectra to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. researchgate.net This calculated spectrum can be used to assign the various vibrational modes of the molecule, such as C-H stretching, C=C and C=N ring vibrations, and C-Cl, C-F, and C-N stretching, providing a detailed understanding of the molecule's vibrational properties.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are valuable for understanding the electronic structure and photophysical properties of the molecule.

Table 1: Predicted Spectroscopic Parameters for this compound (Illustrative) Note: The following data is illustrative of typical computational outputs and is not derived from specific published research on this exact compound.

| Parameter | Predicted Value (Illustrative) | Method (Typical) |

|---|---|---|

| ¹H NMR Chemical Shift | GIAO/DFT | |

| H (aromatic) | 7.0 - 8.0 ppm | |

| CH₃ | 2.3 - 2.6 ppm | |

| NH₂ | 4.5 - 5.5 ppm | |

| ¹³C NMR Chemical Shift | GIAO/DFT | |

| C-Cl | 145 - 155 ppm | |

| C-F | 150 - 160 ppm (with J-coupling) | |

| C-NH₂ | 140 - 150 ppm | |

| IR Vibrational Freq. | DFT | |

| N-H Stretch | 3300 - 3500 cm⁻¹ | |

| C-H Stretch (aromatic) | 3000 - 3100 cm⁻¹ | |

| C=C/C=N Ring Stretch | 1400 - 1600 cm⁻¹ | |

| C-F Stretch | 1000 - 1100 cm⁻¹ | |

| C-Cl Stretch | 700 - 800 cm⁻¹ | |

| UV-Vis Absorption | TD-DFT | |

| λmax | 270 - 290 nm |

Applications and Functionalization of 2 Chloro 3 Fluoro 6 Methyl 4 Pyridinamine in Specialized Chemical Fields

Radiopharmaceutical Chemistry and PET Imaging Applications

The structure of 2-chloro-3-fluoro-6-methyl-4-pyridinamine is of significant interest in the field of radiopharmaceutical chemistry, particularly for the development of imaging agents for Positron Emission Tomography (PET). The presence of a fluorine atom allows for isotopic labeling with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide widely favored for PET imaging due to its optimal half-life and low positron energy, which contributes to high-resolution images.

Development of Fluorine-18 Labeled Pyridinamine Radioligands for Positron Emission Tomography

The development of novel PET radioligands is crucial for the non-invasive study and diagnosis of various diseases. Fluorine-18 is often the radionuclide of choice for these agents because its 109.8-minute half-life is long enough to permit complex radiosynthesis, purification, and imaging protocols. researchgate.net The low positron energy of ¹⁸F also leads to higher resolution PET images. researchgate.net

While research on the direct radiolabeling of this compound is specific, the broader class of aminopyridine derivatives has been successfully labeled with ¹⁸F to create potent radioligands. For instance, [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3-F-4AP) has been developed as a PET radioligand that targets voltage-gated potassium (K⁺) channels for imaging demyelination. acs.orgresearchgate.net The synthesis of such compounds often involves nucleophilic substitution reactions on a suitable precursor. The development of these tracers requires a careful balance of properties, including blood-brain barrier penetration, metabolic stability, and specific binding to the target.

Recently, efforts have been made to improve the characteristics of these radioligands. For example, new derivatives like [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) have been synthesized to enhance metabolic stability, a critical factor for successful imaging in humans. researchgate.net These studies demonstrate that modifications to the aminopyridine scaffold, such as the strategic placement of methyl groups, can significantly impact the tracer's in vivo performance. researchgate.net This ongoing research underscores the potential of compounds like this compound as platforms for new ¹⁸F-labeled radioligands.

| Radionuclide | Half-life (minutes) | Positron Energy (max, MeV) | Key Advantage |

|---|---|---|---|

| Fluorine-18 | 109.8 | 0.635 | High resolution, optimal half-life for complex protocols researchgate.net |

| Carbon-11 | 20.4 | 0.960 | Allows for multiple studies in one day |

Targeting Specific Biological Markers for Molecular Imaging (e.g., Demyelination)

A key application of pyridinamine-based PET radioligands is the imaging of specific biological markers associated with neurological diseases. A prominent example is the imaging of demyelination, a hallmark of diseases like multiple sclerosis (MS). acs.orgpolysciences.com

Radiolabeled 4-aminopyridine derivatives have been proposed for this purpose because they bind to voltage-gated potassium channels (Kᵥ1). acs.org In healthy nerve cells, these channels are typically covered by the myelin sheath. However, in demyelinated axons, these channels become exposed and are often overexpressed. acs.org This inverse correlation between myelin presence and K⁺ channel exposure allows a PET signal from a K⁺ channel-binding radioligand to be directly proportional to the extent of demyelination. acs.org

Tracers such as [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3-F-4AP) have been shown to detect demyelinated lesions in animal models. acs.org Similarly, other compounds like the thioflavine-T derivative PIB (2-(4'-methylaminophenyl)-6-hydroxybenzothiazole), initially used for amyloid imaging, have also been found to bind to CNS myelin, allowing for the visualization of demyelinated and remyelinated areas in postmortem MS brain tissue. polysciences.com These findings highlight a powerful strategy in molecular imaging: leveraging the altered biochemical environment of diseased tissue to generate a specific imaging signal. The unique substitution pattern of this compound makes it a candidate for developing new radioligands that could offer improved specificity and sensitivity for such biological markers.

| Radioligand | Target | Disease Model | Key Finding |

|---|---|---|---|

| [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3-F-4AP) | Voltage-gated K⁺ channels (Kᵥ1) acs.org | Rodent models of demyelination acs.org | PET signal is directly proportional to demyelination acs.org |

| [¹¹C]PIB | CNS Myelin polysciences.com | Baboons, MS Patients polysciences.com | Can distinguish between demyelinated and remyelinated lesions polysciences.com |

| [¹¹C]3-CF₃-4AP | Voltage-gated K⁺ channels (Kᵥ1) | Rhesus macaque acs.org | Shows good brain penetration and suitable kinetics acs.org |

Applications in Materials Science for Advanced Organic Materials

The chemical structure of this compound also suggests its utility as a monomer or building block in the field of materials science. The combination of a reactive amine group, a thermally stable pyridine (B92270) ring, and halogen substituents can be used to synthesize functional polymers and advanced organic materials with tailored properties.

Integration into Functional Polymers and Organic Electronics

Furthermore, fluorinated organic materials are of great interest in the field of organic electronics, including devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The incorporation of fluorine atoms into conjugated polymer systems can significantly alter their electronic properties. rsc.org Specifically, the high electronegativity of fluorine tends to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. rsc.org This can facilitate electron injection and enhance the material's resistance to oxidative degradation, which is a common failure mechanism in organic electronic devices. rsc.org Therefore, integrating a monomer like this compound into a polymer structure could be a strategy to develop more efficient and stable n-type or ambipolar semiconducting materials. rsc.org

Influence on Material Performance and Chemical Properties

The specific functional groups on the this compound molecule are expected to impart distinct properties to any resulting material. The incorporation of fluorine is particularly impactful.

Thermal and Chemical Stability : The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. Its high bond energy contributes to the exceptional thermal stability and chemical inertness of fluorinated polymers. nih.gov Polymers synthesized from this monomer would likely exhibit enhanced resistance to high temperatures and harsh chemical environments.

Surface Properties : Fluorinated polymers are known for their low surface energy, which translates to properties like hydrophobicity (water repellency) and oleophobicity (oil repellency). nih.gov This makes them suitable for creating non-stick and self-cleaning surfaces.

Mechanical Properties : Direct fluorination of polymer surfaces has been shown to increase the elastic modulus and tensile strength of the material, although it may decrease the elongation at break. nih.gov Incorporating fluorinated monomers into the bulk polymer can also influence mechanical characteristics; for example, replacing a fluorine atom with a larger chlorine atom can reduce crystallinity and improve processing while affecting thermal stability. nih.gov

Electronic Properties : As mentioned, the fluorine atom's electron-withdrawing nature lowers HOMO/LUMO energy levels. rsc.org The pyridine ring itself, being an electron-deficient aromatic system, further influences the electronic behavior. This combination makes such materials candidates for applications in organic electronics where precise control over energy levels is critical for device performance. rsc.org

| Functional Group | Predicted Influence on Polymer Properties | Reference Application |

|---|---|---|

| Fluorine (-F) | Increases thermal stability, chemical resistance, hydrophobicity; Lowers HOMO/LUMO levels rsc.orgnih.gov | High-performance coatings, organic electronics rsc.org |

| Pyridine Ring | Enhances thermal stability; Electron-deficient nature influences electronic properties | Thermally stable polyimides |

| Amine (-NH₂) | Provides a reactive site for polymerization (e.g., polyimide synthesis) | Monomer for high-performance polymers |

| Chlorine (-Cl) | Can modify crystallinity and mechanical properties compared to purely fluorinated analogs nih.gov | Processable fluoropolymers nih.gov |

Future Directions and Interdisciplinary Research Opportunities for 2 Chloro 3 Fluoro 6 Methyl 4 Pyridinamine Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a molecule like 2-chloro-3-fluoro-6-methyl-4-pyridinamine, this translates to the development of synthetic routes that are not only efficient but also environmentally benign. Future research in this area will likely focus on several key strategies:

Biocatalysis : The use of enzymes or whole-cell systems for the synthesis of pyridine (B92270) derivatives is a promising green alternative to traditional chemical methods. rsc.orgrsc.org Biocatalytic processes can offer high selectivity under mild reaction conditions, reducing the need for harsh reagents and solvents. rsc.orgrsc.org Research could be directed towards identifying or engineering enzymes capable of catalyzing specific steps in the synthesis of this compound, potentially from renewable feedstocks. sci-hub.stukri.orgacsgcipr.org

Flow Chemistry : Continuous flow reactors offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. beilstein-journals.orgnih.gov Developing a continuous flow synthesis for this compound could lead to a more efficient and scalable production process. rsc.org This approach also allows for the integration of in-line purification and analysis, further streamlining the manufacturing process. beilstein-journals.orgnih.gov

Green Solvents and Catalysts : The replacement of volatile and toxic organic solvents with greener alternatives, such as water or bio-based solvents, is a cornerstone of sustainable chemistry. rsc.org Research into the synthesis of pyridine derivatives in aqueous media or using recyclable catalysts is an active area of investigation. rsc.orgbhu.ac.in For instance, multicomponent reactions in water, potentially facilitated by microwave irradiation, could provide an eco-friendly route to analogs of this compound. nih.govacs.org

| Green Chemistry Approach | Potential Advantages for Synthesizing Pyridine Derivatives |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. rsc.orgrsc.orgukri.org |

| Flow Chemistry | Improved efficiency and safety, scalability, and automation. beilstein-journals.orgnih.govrsc.org |

| Green Solvents | Reduced environmental impact, improved safety, and potential for catalyst recycling. rsc.orgbhu.ac.in |

| Microwave-Assisted Synthesis | Shorter reaction times, increased yields, and enhanced reaction rates. nih.govacs.orgresearchgate.net |

Exploration of Novel Bioactive Analogs through Fragment-Based and De Novo Design

The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. dovepress.comglobalresearchonline.netrsc.orgmdpi.comnih.govlifechemicals.com The specific functionalization of this compound makes it an attractive starting point for the design of new bioactive molecules. Modern drug discovery techniques can be leveraged to explore the chemical space around this core structure.

Fragment-Based Drug Design (FBDD) : This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. The this compound molecule itself can be considered a fragment that could be elaborated upon. For instance, the amine group provides a convenient handle for derivatization to explore interactions with specific biological targets.

De Novo Design : Computational algorithms can be used to design novel molecules that fit the binding site of a target protein. Using the pyridine core of this compound as a starting point, these algorithms can suggest modifications and additions to optimize binding affinity and selectivity. This approach has been successfully applied to the design of protein kinase inhibitors, a class of drugs where pyridine scaffolds are common. acs.orgnih.govnih.gov

| Design Strategy | Application to this compound |

| Fragment-Based Design | Utilize the core structure as a starting fragment and systematically build upon it to enhance biological activity. |

| De Novo Design | Employ computational tools to design novel analogs with optimized binding characteristics for specific protein targets. acs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery and development of new molecules and materials. For this compound, these technologies can be applied in several ways:

Predictive Modeling : ML models can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel analogs of this compound. This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

Retrosynthesis Prediction : AI-powered tools can assist chemists in designing efficient synthetic routes to target molecules. By analyzing vast databases of chemical reactions, these tools can propose novel and unexpected pathways for the synthesis of complex derivatives of this compound.

Reaction Optimization : ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of a desired product. This can be particularly useful in fine-tuning the synthesis of highly substituted pyridines.

Expansion into Underexplored Niche Applications

While the primary focus for many pyridine derivatives is in the pharmaceutical and agrochemical sectors, their unique electronic and structural properties make them suitable for a range of other applications. uni-muenster.de Future research could explore the potential of this compound and its derivatives in these niche areas:

Materials Science : Pyridine-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. acs.orgnih.govrsc.org The specific substitution pattern of this compound could be tuned to create materials with desirable photophysical and electronic properties.

Supramolecular Chemistry : Pyridine units are excellent building blocks for the construction of complex supramolecular assemblies due to their ability to coordinate with metal ions and form hydrogen bonds. acs.orgnih.govacs.orgnih.gov Derivatives of this compound could be designed to self-assemble into novel architectures with interesting functions.

Collaborative Research at the Interface of Chemistry, Biology, and Materials Science

The multifaceted nature of this compound chemistry necessitates a collaborative and interdisciplinary approach. Future breakthroughs will likely emerge from the synergy between different scientific disciplines:

Chemistry and Biology : The design and synthesis of novel bioactive analogs will require close collaboration between synthetic chemists and biologists. Chemists can create new molecules, while biologists can evaluate their efficacy and mechanism of action in relevant biological systems.

Chemistry and Materials Science : The development of new materials based on the this compound scaffold will benefit from the combined expertise of organic chemists and materials scientists. This collaboration can lead to the creation of functional materials with tailored properties for specific applications.

Chemistry and Data Science : The integration of AI and ML into the research workflow will require collaboration between chemists and data scientists. This partnership will be crucial for developing and applying computational tools for compound design, synthesis prediction, and data analysis.

By embracing these future directions and fostering interdisciplinary collaboration, the scientific community can continue to unlock the vast potential of this compound and its derivatives, leading to innovations in medicine, materials, and beyond.

Q & A

Basic Research Questions

Q. How can researchers optimize reaction conditions for synthesizing 2-chloro-3-fluoro-6-methyl-4-pyridinamine?

- Methodological Answer : Reaction optimization involves systematic variation of catalysts (e.g., palladium complexes for halogenation), solvents (polar aprotic solvents like DMF for improved solubility), and temperature gradients (60–120°C for controlled fluorination). Monitoring intermediate formation via HPLC or TLC ensures stepwise progression. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane removes byproducts. Analytical validation using H/C NMR and FTIR confirms structural integrity .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : FTIR identifies functional groups (e.g., C-F stretches at 1100–1200 cm, NH bends near 1600 cm). F NMR resolves fluorine environments, while C NMR distinguishes methyl and pyridine carbons. High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-referencing experimental spectra with DFT-calculated vibrational frequencies (B3LYP/6-311++G** level) enhances accuracy .

Q. How should researchers assess the purity of this compound for downstream applications?

- Methodological Answer : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Elemental analysis (C, H, N, Cl, F) confirms stoichiometric ratios. Differential scanning calorimetry (DSC) detects polymorphic impurities by comparing melting points to literature values. Karl Fischer titration measures residual moisture, critical for hygroscopic intermediates .

Advanced Research Questions

Q. What computational strategies resolve discrepancies between experimental and theoretical vibrational spectra of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or anharmonicity. Use implicit solvent models (e.g., PCM in Gaussian) to simulate solvated spectra. Compare multiple DFT functionals (B3LYP vs. M06-2X) to assess basis set sensitivity. Raman spectroscopy complements FTIR by probing polarizability changes, resolving ambiguous peaks. Experimental-conformational analysis via variable-temperature NMR identifies dominant rotamers .

Q. How can substituent effects on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Steric hindrance from the methyl group at C6 may slow Buchwald-Hartwig amination, requiring bulky ligands (XPhos) to stabilize Pd intermediates. The electron-withdrawing Cl and F substituents activate C4 for nucleophilic substitution but deactivate the ring toward electrophilic attack. Kinetic studies under inert atmospheres (Ar/glovebox) isolate substituent-specific rate constants .

Q. What protocols ensure safe handling and disposal of this compound during large-scale synthesis?

- Methodological Answer : Use inert gas-purged reactors to prevent hydrolysis of fluorine groups. Waste streams containing halogenated byproducts require neutralization with 10% NaOH before incineration. Personal protective equipment (PPE) must include fluoropolymer-coated gloves and respirators with organic vapor cartridges. Fume hoods with HEPA filters minimize aerosol exposure .

Q. How do researchers design bioactivity assays to evaluate this compound as a kinase inhibitor?

- Methodological Answer : Perform in vitro kinase inhibition assays (e.g., p38 MAPK) using P-ATP incorporation. IC values are determined via dose-response curves (1 nM–100 µM). Counter-screening against off-target kinases (JNK, ERK) ensures selectivity. Molecular docking (AutoDock Vina) models interactions with the ATP-binding pocket, guiding structural modifications .

Data Analysis and Contradiction Resolution

Q. How should conflicting cytotoxicity data for this compound across cell lines be reconciled?

- Methodological Answer : Cell line-specific metabolic profiles (e.g., CYP450 expression) may alter prodrug activation. Repeat assays with isogenic cell pairs (wild-type vs. transporter-knockout) to isolate uptake mechanisms. LC-MS quantifies intracellular metabolite levels, correlating with viability (MTT assay). Statistical meta-analysis (e.g., Forest plots) identifies outliers due to protocol variability .

Q. What experimental controls are critical when studying the photostability of this compound?

- Methodological Answer : Include UV-absorber controls (e.g., benzophenone) to differentiate photolytic vs. thermal degradation. Accelerated aging under 365 nm UV light (ICH Q1B guidelines) quantifies degradation products via GC-MS. Dark controls in amber vials account for ambient hydrolysis. Quantum yield calculations () using actinometry (ferrioxalate) quantify photoreactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.